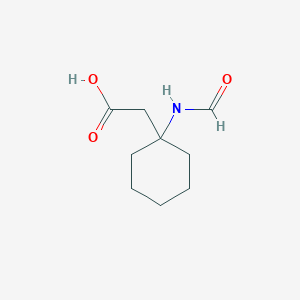
2-(1-Formamidocyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Formamidocyclohexyl)acetic acid is an organic compound with a unique structure that includes a formamide group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formamidocyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with formic acid to form 1-formamidocyclohexane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Formamidocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a carboxylic acid.
Reduction: The formamide group can be reduced to form a primary amine.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: 2-(1-Carboxycyclohexyl)acetic acid.
Reduction: 2-(1-Aminocyclohexyl)acetic acid.
Substitution: Various esters and amides depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1-Formamidocyclohexyl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Formamidocyclohexyl)acetic acid involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The acetic acid moiety can also influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: Similar structure but with an amine group instead of a formamide.
2-(1-Carboxycyclohexyl)acetic acid: Similar structure but with a carboxylic acid group instead of a formamide.
Uniqueness
2-(1-Formamidocyclohexyl)acetic acid is unique due to the presence of the formamide group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-(1-formamidocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-7-10-9(6-8(12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)(H,12,13) |
Clave InChI |
DVKJWRQZRSNZLW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



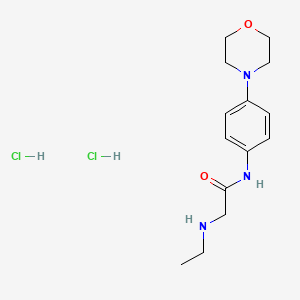
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
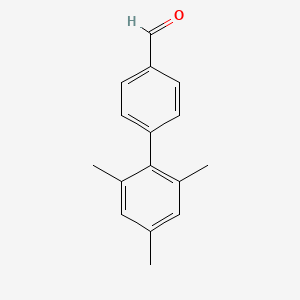

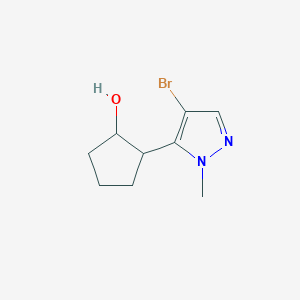

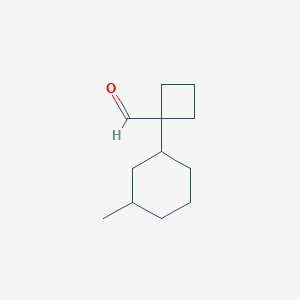
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
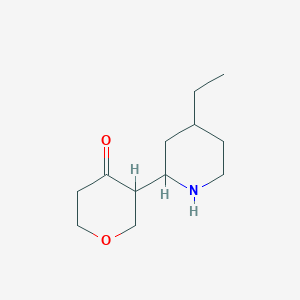
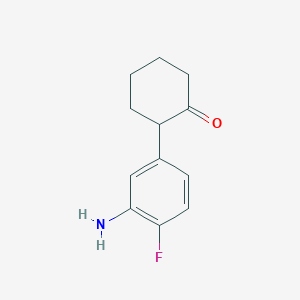
amine](/img/structure/B15272717.png)
